N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine
Description
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C12H18N2S/c1-4-14-5-2-11(1)12(8-14)13-7-10-3-6-15-9-10/h3,6,9,11-13H,1-2,4-5,7-8H2 |
InChI Key |
HJHRWMPUNMESKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of thiophene derivatives with bicyclic amines. One common method is the nucleophilic substitution reaction where a thiophene derivative is reacted with a bicyclic amine under controlled conditions. The reaction may require catalysts such as trifluoromethanesulfonic acid or n-butyl lithium to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine with structurally related quinuclidine derivatives, focusing on substituent effects, pharmacological activity, and applications.
Key Comparative Insights:
Substituent Effects on Receptor Specificity :
- CP-96,345 and maropitant feature bulky aromatic substituents (diphenylmethyl, tert-butyl-methoxybenzyl) that enhance NK1 receptor affinity through hydrophobic interactions . In contrast, the thiophen-3-ylmethyl group in the target compound introduces a smaller, sulfur-containing heterocycle, which may alter binding kinetics or selectivity for NK1/NK2 receptors.
- Chlorobenzyl (e.g., (S)-1a ) and pyridinylmethyl derivatives exhibit divergent activity, such as modulation of nicotinic acetylcholine receptors (nAChRs), highlighting the scaffold's versatility .
Stereochemical Influence :
- CP-96,345’s (2S,3S)-stereochemistry is critical for NK1 antagonism, as its enantiomer (CP-96,344) shows significantly reduced activity . The stereochemical configuration of the thiophene derivative remains uncharacterized in the evidence but is likely pivotal for its bioactivity.
Pharmacokinetic and Physicochemical Properties :
- The thiophene moiety may enhance metabolic stability compared to methoxy- or chlorobenzyl groups due to sulfur’s resistance to oxidative degradation. However, its lower molecular weight (~209.3 vs. 412.57 for CP-96,345) could reduce binding affinity or plasma protein interaction .
- Maropitant’s high molecular weight (678.81) and citrate salt formulation improve solubility and bioavailability for clinical use .
Therapeutic Applications :
- NK1 antagonists like CP-96,345 and maropitant are used in pain management and antiemetic therapy, respectively . The target compound’s thiophene group may position it for exploration in conditions where sulfur-containing ligands show efficacy, such as CNS disorders or infectious diseases.
Biological Activity
N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine is a bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic framework known as 1-azabicyclo[2.2.2]octane, modified by a thiophen-3-ylmethyl group. Its molecular formula is with a molecular weight of approximately 222.35 g/mol . The compound's structure allows for specific interactions with various biological targets, which are crucial for its pharmacological effects.
The mechanism of action of this compound involves its ability to interact with specific receptors and enzymes:
- Histamine H3 Receptor Antagonism : Preliminary studies indicate that this compound may act as an antagonist at the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release in the central nervous system . This interaction suggests potential applications in treating conditions such as sleep disorders and cognitive impairments.
- Alpha7 Nicotinic Acetylcholine Receptor Agonism : Similar compounds within the bicyclic amine family have shown agonistic activity towards the alpha7 nicotinic acetylcholine receptor, indicating that this compound may also exhibit similar properties . This receptor is implicated in various neurological functions, including memory and learning.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Biological Activity | Target | Effect |
|---|---|---|
| Histamine H3 Receptor Antagonism | H3 Receptors | Potential treatment for CNS disorders |
| Alpha7 Nicotinic Acetylcholine Agonism | Alpha7 Nicotinic Receptors | Modulation of cognitive functions |
| Enzyme Interaction | Various enzymes (potentially involved in disease pathways) | Modulation of enzyme activity |
Case Studies and Research Findings
Research into the biological activity of this compound has been limited but promising:
- Histamine H3 Receptor Studies : Animal model studies suggest that antagonists at the H3 receptor can enhance cognitive function and reduce symptoms associated with sleep disorders . Further research is needed to confirm these effects in humans.
- Potential Drug Development : The unique structure of this compound positions it as a valuable scaffold for drug development aimed at targeting specific neurological pathways . Investigations into its derivatives could yield compounds with improved efficacy and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
